2-bromo-N-(2,6-diethylphenyl)propanamide 2-bromo-N-(2,6-diethylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457438
InChI: InChI=1S/C13H18BrNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16)
SMILES: CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol

2-bromo-N-(2,6-diethylphenyl)propanamide

CAS No.:

Cat. No.: VC13457438

Molecular Formula: C13H18BrNO

Molecular Weight: 284.19 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(2,6-diethylphenyl)propanamide -

Specification

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
IUPAC Name 2-bromo-N-(2,6-diethylphenyl)propanamide
Standard InChI InChI=1S/C13H18BrNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16)
Standard InChI Key XYLPVIJOTOKAKQ-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br
Canonical SMILES CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br

Introduction

2-Bromo-N-(2,6-diethylphenyl)propanamide is an organic compound that belongs to the class of amides, featuring a bromine atom on the second carbon of the propanamide backbone and a substituted phenyl group (2,6-diethylphenyl) attached to the nitrogen atom. This structure suggests potential applications in synthetic chemistry, pharmaceuticals, or agrochemicals due to the functional groups present.

Structural Features and Nomenclature

  • IUPAC Name: 2-Bromo-N-(2,6-diethylphenyl)propanamide

  • Molecular Formula: C13H18BrNO

  • Key Functional Groups:

    • Amide group (-CONH)

    • Bromine substitution at the alpha position of the propanamide chain

    • Diethyl-substituted phenyl ring

The presence of these groups makes the compound potentially reactive in nucleophilic substitution and other organic reactions.

Potential Applications

  • Pharmaceuticals:

    • Amides are common in drug design due to their stability and ability to form hydrogen bonds with biological targets.

    • Brominated compounds often exhibit bioactivity, including antimicrobial or anticancer properties.

  • Agrochemicals:

    • The structure suggests potential as a pesticide or herbicide intermediate.

  • Synthetic Chemistry:

    • The bromine atom can serve as a leaving group in substitution reactions, enabling further derivatization.

Synthesis Pathways

A possible synthesis route for this compound could involve:

  • Starting with 2,6-diethylphenylamine, which reacts with an acyl chloride (e.g., 2-bromopropanoyl chloride) under basic conditions to form the amide bond.

    C8H11NH2 + C3H4BrCl → C13H18BrNO + HCl\text{C8H11NH2 + C3H4BrCl → C13H18BrNO + HCl}

This reaction typically requires a base like triethylamine or pyridine to neutralize the HCl byproduct.

Related Compounds and Research

Similar compounds, such as 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide or N-(4-chlorophenyl)-2-bromo-2-methylpropanamide, have been studied for their biological activities, including antimicrobial and anticancer properties . These studies suggest that brominated amides often exhibit promising pharmacological profiles.

Analytical Data (Hypothetical)

  • NMR Spectroscopy:

    • Proton signals for ethyl groups and aromatic protons.

    • Characteristic amide proton signal around δ\delta = 7–8 ppm.

  • IR Spectroscopy:

    • Amide carbonyl stretch (~1650 cm1^{-1}).

    • C-Br stretch (~600–700 cm1^{-1}).

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